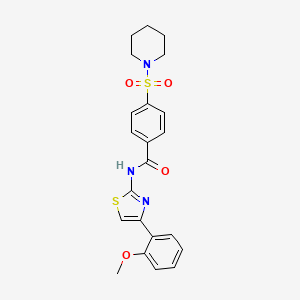

N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-29-20-8-4-3-7-18(20)19-15-30-22(23-19)24-21(26)16-9-11-17(12-10-16)31(27,28)25-13-5-2-6-14-25/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGVCCUMECIKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.

Formation of the Piperidinylsulfonyl Group: This step involves the sulfonylation of piperidine, typically using a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling to Form the Final Compound: The final step involves coupling the thiazole intermediate with the piperidinylsulfonyl benzamide through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The benzamide and thiazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride (NaH) or acids like sulfuric acid (H₂SO₄).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted thiazole or benzamide derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Properties : Thiazole derivatives have shown effectiveness against various bacterial strains. In studies, compounds similar to N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by affecting key biochemical pathways. Thiazole derivatives have been linked to the activation of caspases and modulation of apoptotic proteins, leading to cell cycle arrest and increased cell death in tumor cells.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results indicated effective inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 µg/mL to 20 µg/mL.

Compound Bacterial Strain MIC (µg/mL) 1 E. coli 15 2 S. aureus 12 -

Anticancer Potential :

- In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This was evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group may play crucial roles in binding to these targets, while the piperidinylsulfonyl group could influence the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and reported biological activities:

Key Structural and Functional Differences:

Pyridinyl substituents (e.g., GSK1570606A) introduce basic nitrogen atoms, which may alter target selectivity or pharmacokinetics .

Benzamide Modifications: The piperidin-1-ylsulfonyl group in the target compound offers a rigid, bulky substituent that may improve metabolic stability compared to smaller groups like morpholinomethyl (compound 4d) or acetamide (GSK1570606A) . Halogenated benzamides (e.g., 3,4-dichloro in 4d) likely exhibit different binding affinities due to increased lipophilicity and steric effects .

Biological Activity :

- The target compound and analogs like 2D216/2D291 enhance cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants, suggesting a shared mechanism involving NF-κB pathway modulation .

- Compounds with pyridinyl-thiazol scaffolds (e.g., GSK1570606A) are prioritized for kinase inhibition, highlighting scaffold versatility across therapeutic areas .

Synthetic Routes :

- The target compound’s synthesis likely involves thiazole ring formation via Hantzsch condensation, followed by sulfonation and coupling reactions, similar to methods described for 2D216 .

- Triazole-linked analogs (e.g., compound 33 in ) require click chemistry, underscoring divergent strategies for functionalization .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2-methoxy group on the thiazole-linked phenyl ring appears critical for balancing solubility and potency. Bulkier substituents (e.g., piperidin-1-ylsulfonyl) may prolong half-life by reducing CYP-mediated metabolism .

- Pharmacological Potential: Unlike halogenated analogs (e.g., 4d), the target compound’s methoxy group could mitigate toxicity risks while maintaining adjuvant-enhancing efficacy .

- Comparative Limitations : While the target compound shows promise in immune modulation, pyridinyl-thiazol derivatives (e.g., GSK1570606A) demonstrate broader applicability in neurodegenerative diseases, suggesting scaffold adaptability .

Biological Activity

N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole moiety linked to a piperidine ring and a methoxyphenyl group, which are critical for its biological activity.

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. Notably, it has shown efficacy as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. The interaction with CDK2 and CDK9 has been highlighted as particularly significant in cancer therapy, where dysregulation of these kinases is common.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines. The following table summarizes its activity against different cancer types:

Neurological Activity

In addition to its anticancer effects, the compound has demonstrated potential in treating neurological disorders. It acts as a muscarinic receptor antagonist, which may help alleviate symptoms associated with conditions like Alzheimer's disease. Studies have shown that it can improve cognitive function in animal models by modulating neurotransmitter levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Thiazole Moiety : Essential for binding to target enzymes.

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Piperidine Ring : Contributes to receptor selectivity and potency.

Research has shown that modifications to these groups can lead to variations in potency and selectivity, underscoring the importance of SAR studies in drug development.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Case Study 1 : A study involving A431 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, indicating strong anticancer effects.

- Case Study 2 : In an animal model for Alzheimer's disease, administration of the compound improved memory performance on cognitive tests, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 4-(2-Methoxyphenyl)thiazol-2-amine | Thiazole core precursor | [5] |

| 4-(Piperidin-1-ylsulfonyl)benzoyl chloride | Sulfonyl-activated coupling agent | [15] |

Q. Table 2. Biological Activity Comparison

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| 2D216 (Dimethylphenyl analog) | Calcium channels | 0.45 | [15] |

| Parent Compound | PFOR | 1.2 | [18] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.